N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes a 4-chlorobenzyl group at the N-position, a 4-methylphenyl substituent at the 3-position, and a carboxamide moiety at the 8-position. The compound’s molecular weight is approximately 459.9 g/mol (calculated), with a molecular formula of C₂₆H₂₀ClN₅O₂.
Properties
CAS No. |
1031648-96-0 |
|---|---|
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.89 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-2-6-16(7-3-14)21-22-27-24(32)19-11-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-4-9-18(25)10-5-15/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (E543-0685)
- Molecular Formula : C₂₄H₁₉N₅O₃
- Molecular Weight : 425.45 g/mol
- Key Substituents: Benzyl (non-chlorinated), 4-methoxyphenyl.
- Physicochemical Properties : logP = 2.97, logSw = -3.624, polar surface area = 82.19 Ų.
- Comparison : The absence of a chlorine atom and the presence of a methoxy group (vs. methyl in the target compound) reduce lipophilicity (logP difference ~0.5) and may alter metabolic stability. The methoxy group could enhance hydrogen-bonding capacity compared to the methyl group .
2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Molecular Formula : C₂₈H₃₁ClN₆O₃
- Molecular Weight : ~547.0 g/mol (estimated).
- Key Substituents : 3-Chlorobenzyl, diisobutyl groups.
- Comparison: The 3-chlorobenzyl substituent (vs. 4-chlorobenzyl in the target compound) may affect steric interactions in binding pockets.
Functional Analogues in Triazolopyrimidine and Oxazole Classes
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives
- Key Features : Triazolopyrimidine core with acetylhydrazone side chains.
- Biological Activity : Demonstrated herbicidal and fungicidal activity, with chiral derivatives showing enhanced efficacy.
- Comparison : The triazoloquinazoline core of the target compound offers a larger aromatic system, which may improve stacking interactions in enzyme active sites. However, the absence of a chiral center in the target compound (vs. chiral triazolopyrimidines) might limit stereospecific activity .
4-Benzyl-1,3-oxazole Derivatives
- Key Features : 4-(4-Chlorophenylsulfonyl)phenyl moiety.
- Biological Activity : Cytotoxicity evaluated in cancer cell lines.
Data Tables
Table 1. Physicochemical Comparison of Triazoloquinazoline Derivatives
Research Implications and Limitations
- The target compound’s 4-chlorobenzyl group may enhance binding to hydrophobic pockets in target proteins, while the 4-methylphenyl group balances lipophilicity and metabolic stability.
- Limited experimental data on the target compound necessitates further studies to validate its biological activity and compare it directly with analogues like E543-0685 .
- Structural variations (e.g., chloro-substituent position, alkyl vs. alkoxy groups) highlight the need for structure-activity relationship (SAR) studies to optimize efficacy .
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